Cas no 1805837-76-6 (6-Cyanomethyl-1H-benzimidazole-5-carboxylic acid)

6-Cyanomethyl-1H-benzimidazole-5-carboxylic acid is a versatile benzimidazole derivative with a reactive cyanomethyl group and carboxylic acid functionality, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's structural features enable further derivatization, particularly in the development of heterocyclic compounds and bioactive molecules. Its benzimidazole core is known for contributing to pharmacological activity, while the cyanomethyl and carboxyl groups offer sites for selective modifications. This product is suitable for applications in medicinal chemistry, including the synthesis of potential enzyme inhibitors or receptor ligands. High purity and consistent quality ensure reliable performance in research and industrial processes.
6-Cyanomethyl-1H-benzimidazole-5-carboxylic acid structure
1805837-76-6 structure
商品名:6-Cyanomethyl-1H-benzimidazole-5-carboxylic acid
CAS番号:1805837-76-6
MF:C10H7N3O2
メガワット:201.181481599808
CID:4816194

6-Cyanomethyl-1H-benzimidazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-Cyanomethyl-1H-benzimidazole-5-carboxylic acid
    • インチ: 1S/C10H7N3O2/c11-2-1-6-3-8-9(13-5-12-8)4-7(6)10(14)15/h3-5H,1H2,(H,12,13)(H,14,15)
    • InChIKey: MBNMXIXLACVTDJ-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CC2=C(C=C1CC#N)NC=N2)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 309
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 89.8

6-Cyanomethyl-1H-benzimidazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A061005569-250mg
6-Cyanomethyl-1H-benzimidazole-5-carboxylic acid
1805837-76-6 98%
250mg
$816.36 2022-04-01
Alichem
A061005569-500mg
6-Cyanomethyl-1H-benzimidazole-5-carboxylic acid
1805837-76-6 98%
500mg
$1,283.48 2022-04-01
Alichem
A061005569-1g
6-Cyanomethyl-1H-benzimidazole-5-carboxylic acid
1805837-76-6 98%
1g
$2,165.94 2022-04-01

6-Cyanomethyl-1H-benzimidazole-5-carboxylic acid 関連文献

6-Cyanomethyl-1H-benzimidazole-5-carboxylic acidに関する追加情報

6-Cyanomethyl-1H-benzimidazole-5-carboxylic Acid: A Comprehensive Overview

The compound 6-Cyanomethyl-1H-benzimidazole-5-carboxylic acid, with the CAS number 1805837-76-6, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, materials science, and biotechnology. This compound is characterized by its unique structure, which combines a benzimidazole ring system with a cyanomethyl group and a carboxylic acid moiety. The combination of these functional groups imparts distinctive chemical and biological properties, making it a valuable molecule for various applications.

The benzimidazole ring system is a well-known heterocyclic structure that is widely used in drug design due to its ability to form hydrogen bonds and interact with biological targets. The presence of the cyanomethyl group at the 6-position further enhances the compound's versatility, as it introduces additional electronic and steric effects. The carboxylic acid group at the 5-position adds acidity and can serve as a site for further chemical modifications, such as esterification or amidation, enabling the creation of derivatives with tailored properties.

Recent studies have highlighted the potential of 6-Cyanomethyl-1H-benzimidazole-5-carboxylic acid in drug development, particularly in the design of inhibitors for enzymes involved in cancer progression. Researchers have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key players in cell signaling pathways. This finding underscores its potential as a lead compound for anti-cancer therapies. Moreover, its ability to modulate other biological targets, such as receptors and ion channels, has opened new avenues for its application in neurodegenerative diseases and inflammation.

In addition to its biological applications, 6-Cyanomethyl-1H-benzimidazole-5-carboxylic acid has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes. Recent advancements in synthetic methods have enabled the scalable production of this compound, facilitating its integration into next-generation electronic devices.

The synthesis of 6-Cyanomethyl-1H-benzimidazole-5-carboxylic acid typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Researchers have developed innovative strategies to optimize these processes, including the use of microwave-assisted synthesis and catalytic systems that enhance reaction efficiency. These advancements have not only improved the production scale but also reduced environmental impact, aligning with sustainable chemistry principles.

From an environmental perspective, 6-Cyanomethyl-1H-benzimidazole-5-carboxylic acid has been studied for its biodegradability and eco-toxicological profile. Initial assessments suggest that it exhibits moderate biodegradability under aerobic conditions, which is a positive indicator for its potential use in environmentally friendly applications. However, further research is needed to fully understand its long-term impact on ecosystems.

In conclusion, 6-Cyanomethyl-1H-benzimidazole-5-carboxylic acid stands out as a versatile and multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and functional groups provide a foundation for innovative research directions, while recent advancements in synthesis and application studies underscore its potential to address pressing challenges across various industries.

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